n-methylhexamethyleneimine

Amine oxide pyrolysis Thermal elimination Cyclic amine reactivity

N-Methylhexamethyleneimine, also systematically known as N-methylazepane or hexahydro-1-methyl-1H-azepine (CAS 1192-95-6), is a saturated seven-membered nitrogen-containing heterocyclic amine with molecular formula C7H15N and molecular mass 113.20 g/mol. It belongs to the azepane family of cyclic tertiary amines and is characterized by a fully saturated azepine ring bearing an N-methyl substituent.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1192-95-6
Cat. No. B072491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-methylhexamethyleneimine
CAS1192-95-6
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCN1CCCCCC1
InChIInChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3
InChIKeyZKUKXSWKWGHYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhexamethyleneimine (CAS 1192-95-6) Procurement Specification and Chemical Identity for N-Methylazepane Selection


N-Methylhexamethyleneimine, also systematically known as N-methylazepane or hexahydro-1-methyl-1H-azepine (CAS 1192-95-6), is a saturated seven-membered nitrogen-containing heterocyclic amine with molecular formula C7H15N and molecular mass 113.20 g/mol [1]. It belongs to the azepane family of cyclic tertiary amines and is characterized by a fully saturated azepine ring bearing an N-methyl substituent [2]. The compound is typically a colorless to pale yellow liquid at room temperature with a distinctive amine-like odor, exhibiting moderate polarity due to the tertiary amine nitrogen . As a cyclic tertiary amine, it functions as a base, a nucleophile, a ligand precursor, and a building block in organic synthesis, with specific reactivity patterns that diverge meaningfully from those of its smaller-ring and differently substituted cyclic amine counterparts [1].

Why N-Methylhexamethyleneimine Cannot Be Replaced by Generic Cyclic Amines in Critical Applications


N-Methylhexamethyleneimine occupies a narrow physicochemical and reactivity niche that generic cyclic amine substitution cannot reliably fill. Its seven-membered ring imparts ring strain, conformational flexibility, and nitrogen basicity that differ systematically from both six-membered piperidine and eight-membered azocane analogs [1]. These differences translate directly into quantifiable variations in thermal elimination reactivity, base-catalyzed reaction kinetics, and lipophilicity-governed partitioning behavior. Substituting N-methylpiperidine (C6, pKa ~10.08, LogP ~1.15) or N-methylmorpholine (pKa ~7.38, LogP ~-0.32) for N-methylhexamethyleneimine (pKa 10.3, LogP 1.43) fundamentally alters reaction thermodynamics and product distributions [2]. The quantitative evidence below demonstrates that procurement based solely on generic 'cyclic tertiary amine' classification without consideration of ring size and substitution-specific properties introduces measurable, and in many cases unacceptable, performance variance.

Quantitative Differentiation of N-Methylhexamethyleneimine Against Closest Analogs: A Procurement Evidence Guide


Ring-Size Dependent Thermal Elimination Reactivity: 53% Yield vs. 0% for Six-Membered Analog

In a systematic study of thermal decomposition of N-methylazacycloalkane N-oxides, N-methylhexamethyleneimine oxide (seven-membered ring) underwent smooth thermal elimination to yield the corresponding unsaturated hydroxylamine in 53% yield. In contrast, the six-membered ring analog N-methylpiperidine oxide produced no product from the cis β-elimination reaction, instead decomposing explosively at 215°C with only N-methylpiperidine and piperidine detected as volatile products. The eight-membered ring analog N-methylheptamethyleneimine oxide yielded the unsaturated hydroxylamine in 79% yield [1]. This ring-size progression (0% → 53% → 79%) establishes N-methylhexamethyleneimine as the smallest ring size capable of productive thermal elimination while offering intermediate yield for tunable process optimization.

Amine oxide pyrolysis Thermal elimination Cyclic amine reactivity Ring strain

Basicity Differential: pKa 10.3 vs. 10.08 (Piperidine) and 7.38 (Morpholine) Governs Protonation State

N-methylhexamethyleneimine exhibits a basic pKa of 10.3 for its conjugate acid [1]. This places it slightly more basic than N-methylpiperidine (pKa 10.08 at 25°C) and substantially more basic than N-methylmorpholine (pKa 7.38 at 25°C) . The 0.22 pKa unit difference relative to N-methylpiperidine corresponds to a ~1.66-fold difference in basicity; the ~2.92 pKa unit difference relative to N-methylmorpholine represents an approximately 830-fold difference in base strength. Under identical aqueous conditions at pH 9, N-methylhexamethyleneimine exists as approximately 95% protonated species versus only 2% for N-methylmorpholine.

Acid-base chemistry Protonation equilibrium Catalysis Extraction

Lipophilicity Differential: LogP 1.43 Enables Preferential Organic Phase Partitioning Relative to Morpholine (LogP -0.32) and Piperidine (LogP ~1.15)

The computed octanol-water partition coefficient (LogP) for N-methylhexamethyleneimine is 1.43 at 25°C , indicating moderate lipophilicity. This contrasts with N-methylmorpholine, which exhibits a LogP of -0.32 at 25°C, making it hydrophilic and preferentially water-soluble . N-methylpiperidine occupies an intermediate position with a reported LogP of 1.15 at 25°C . The 1.75 LogP unit difference between N-methylhexamethyleneimine and N-methylmorpholine corresponds to a 56-fold higher equilibrium concentration in the organic phase of an octanol-water biphasic system. The 0.28 LogP unit advantage over N-methylpiperidine represents a ~1.9-fold higher organic phase partitioning.

Lipophilicity Solvent extraction Membrane permeability LogP

Boiling Point and Flash Point Differentiate N-Methylhexamethyleneimine from Six-Membered and Oxygen-Containing Analogs for Safety and Processing

N-methylhexamethyleneimine exhibits a boiling point of 136°C at 760 mmHg and a flash point of 25°C . The six-membered analog N-methylpiperidine is significantly more volatile with a boiling point of 106-107°C at 760 mmHg and a lower flash point of 3°C, presenting elevated flammability risk and requiring refrigerated storage . N-methylmorpholine shows a boiling point of 115-116°C at 750-760 mmHg and a flash point of 14°C . The N-ethyl homolog N-ethylazepane has a higher boiling point of approximately 155.6°C at 760 mmHg and a flash point of approximately 42.4°C [1].

Physical properties Process safety Distillation Volatility

Synthetic Utility as a Substrate: Demonstrated 22-35% Isolated Yields in Catalytic C-H Functionalization Reactions

N-methylazepane (1-methylazepane) has been employed as a substrate in titanium-catalyzed C-H functionalization reactions with alkenes, demonstrating isolated yields ranging from 22% to 35% for functionalized azepane products depending on alkene substitution [1]. Under optimized conditions (TiBn4 catalyst, Ph3C[B(C6F5)4] co-catalyst, toluene, 28°C, 72 hours), the reaction proceeded with selectivities (4/5 ratio) ranging from 38:62 to 54:46 [1]. This demonstrates the compound's viability as a substrate for late-stage functionalization of the seven-membered azepane core, a transformation that cannot be directly extrapolated from piperidine or morpholine analogs due to ring-size-dependent conformational and electronic effects.

C-H functionalization Azepane synthesis Catalysis Titanium catalysis

Validated Research and Industrial Application Scenarios for N-Methylhexamethyleneimine (CAS 1192-95-6)


Precursor for Thermal Elimination Routes to Unsaturated Hydroxylamines and Secondary Amines

Based on the direct head-to-head evidence that N-methylhexamethyleneimine oxide undergoes productive thermal elimination in 53% yield while the six-membered analog yields zero product, this compound is uniquely positioned as a precursor for generating unsaturated hydroxylamines and, after subsequent reduction, unsaturated secondary amines [1]. This thermal elimination route provides a complementary approach to Hofmann exhaustive methylation for converting cyclic amines to olefinic products. Researchers seeking to access medium-ring nitrogen-containing intermediates should prioritize N-methylhexamethyleneimine over piperidine-based precursors, which are unreactive under identical thermal conditions [1].

Base Component in Polymer Solution Formulations Requiring Specific Basicity and Lipophilicity

N-methylhexamethyleneimine N-oxide has been explicitly claimed in patent literature as a component in substantially homogeneous extrudable polymer solutions, alongside N-methylmorpholine N-oxide, N-methylpiperidine N-oxide, and other tertiary amine oxides [2]. The compound's pKa of 10.3 and LogP of 1.43 differentiate it from N-methylmorpholine (pKa 7.38, LogP -0.32) in terms of acid-scavenging capacity and organic-phase compatibility. For cellulose and polysaccharide processing applications where basicity, solubility, and thermal behavior must be precisely controlled, N-methylhexamethyleneimine offers a distinct alternative to the more hydrophilic morpholine-based systems [2].

Substrate for Catalytic C-H Functionalization in Medicinal Chemistry Scaffold Diversification

The demonstrated utility of N-methylazepane as a substrate in titanium-catalyzed C-H functionalization reactions with isolated yields of 22-35% supports its use in medicinal chemistry for late-stage diversification of azepane-containing scaffolds [3]. Unlike N-methylpiperidine and N-methylmorpholine, the seven-membered azepane ring offers distinct conformational properties relevant to target binding and pharmacokinetics. Procurement for medicinal chemistry programs targeting kinase inhibition, glycosidase inhibition, or cathepsin K inhibition—areas where azepane derivatives have shown sub-nanomolar potency (e.g., Ki,app = 0.041 nM)—is supported by the synthetic tractability evidence [3].

Calibrated Reference for Ring-Size Dependent Basicity and Lipophilicity Studies

The quantitative physicochemical data for N-methylhexamethyleneimine (pKa 10.3, LogP 1.43, BP 136°C) relative to its six-membered (pKa 10.08, LogP 1.15, BP 106-107°C) and oxygen-containing (pKa 7.38, LogP -0.32, BP 115-116°C) analogs position this compound as a calibrated reference for systematic studies of ring-size and heteroatom effects on amine properties [4]. Researchers developing quantitative structure-property relationship (QSPR) models, optimizing liquid-liquid extraction protocols, or designing pH-responsive systems require precisely characterized compounds with documented differentials against structural neighbors. N-methylhexamethyleneimine provides a well-characterized data point in the medium-ring cyclic amine series [4].

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